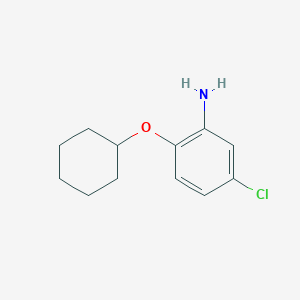
5-Chloro-2-(cyclohexyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, typically involves reactions of secondary amines . These reactions can include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(cyclohexyloxy)aniline consists of a phenyl group (C6H5) attached to an amino group (NH2) with a chlorine atom and a cyclohexyloxy group attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions of anilines like 5-Chloro-2-(cyclohexyloxy)aniline can involve various processes, including reactions with alkyl halides, halogens, nitrous acid, and dilute acids . The product of these reactions can depend on the amount of available aniline and alkyl halide .Physical And Chemical Properties Analysis
Anilines, such as 5-Chloro-2-(cyclohexyloxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .Scientific Research Applications
Photocatalytic Degradation
One notable application of chlorinated anilines, including compounds similar to 5-Chloro-2-(cyclohexyloxy)aniline, is in the field of environmental chemistry, where they are studied for their degradation under photocatalytic conditions. Chlorinated anilines are often used as starting materials in chemical synthesis and can become pollutants in wastewater. Research has shown that the photocatalytic degradation of these compounds, such as 2-Chloroaniline, can be enhanced by introducing low levels of H2O2 into the UV/TiO2 system. The pH of the solution significantly affects the degradation rate, highlighting the sensitive nature of these reactions to environmental conditions (Chu, Choy, & So, 2007).
Crystal Engineering and Supramolecular Chemistry
Another application area is crystal engineering and supramolecular chemistry, where chlorinated anilines are involved in creating novel crystal structures. For instance, chloranilic acids have been used to co-crystallize with rigid organic ligands, forming complexes with unique hydrogen-bonding patterns. These structures are studied for their potential in creating new materials with specific optical or electronic properties (Zaman, Tomura, & Yamashita, 2001).
Photophysics and Photochemistry
In photophysics and photochemistry, the reactivity of chlorinated aniline derivatives under light exposure is a subject of investigation. Studies on the photolysis of 4-chloroaniline, for example, have provided insights into the formation of phenyl cations and their subsequent reactions. These findings are valuable for understanding the behavior of aniline derivatives in various light-induced chemical processes, potentially leading to applications in photostabilization, photochromic materials, and photocatalysis (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis and characterization of anilinium-based compounds demonstrate their utility in creating new materials. For example, the study of azobenzene chromophore-functionalized polyelectrolytes, synthesized through a post-azo-coupling reaction with aniline, shows potential applications in self-assembling materials and photoprocessing. These materials can exhibit unique electrical, optical, or mechanical properties, making them suitable for a wide range of technological applications (Wang, Balasubramanian, Kumar, Tripathy, & Li, 1998).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-cyclohexyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFKAANHGOOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyclohexyloxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2735581.png)
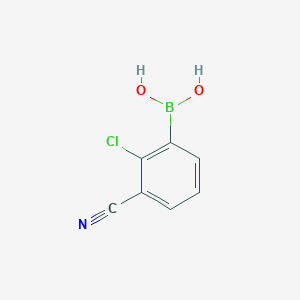
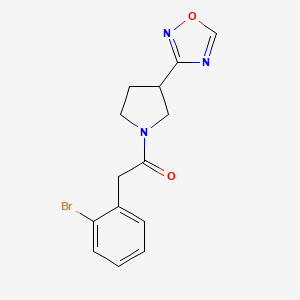
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzonitrile](/img/structure/B2735589.png)


![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2735592.png)
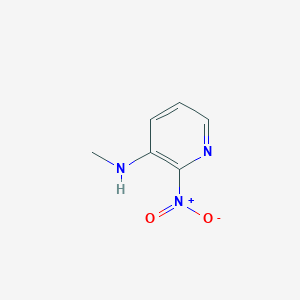

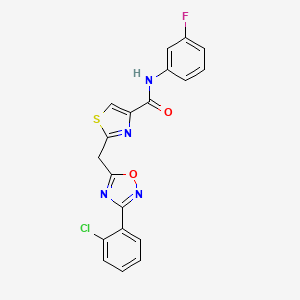
![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)
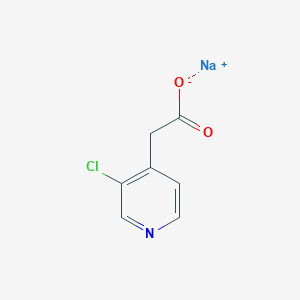
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2735600.png)
